Trisodium cytidine 5'-diphosphate
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Overview
Description
Trisodium cytidine 5’-diphosphate is a nucleoside diphosphate, which is an ester of pyrophosphoric acid with the nucleoside cytidine. It consists of the pyrophosphate group, the pentose sugar ribose, and the nucleobase cytosine. This compound is significant in various biochemical pathways and is involved in the synthesis of important biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trisodium cytidine 5’-diphosphate can be synthesized through the phosphorylation of cytidine monophosphate (CMP) using cytidine triphosphate (CTP) as a phosphoryl donor. The reaction typically involves the use of enzymes such as cytidylate kinase under specific conditions to facilitate the transfer of the phosphate group .
Industrial Production Methods
In industrial settings, the production of trisodium cytidine 5’-diphosphate often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the compound, which is then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Trisodium cytidine 5’-diphosphate undergoes several types of chemical reactions, including:
Phosphorylation: It can be phosphorylated to form cytidine triphosphate (CTP).
Hydrolysis: It can be hydrolyzed to form cytidine monophosphate (CMP) and inorganic phosphate.
Substitution: It can participate in substitution reactions where the phosphate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include enzymes such as cytidylate kinase for phosphorylation and phosphatases for hydrolysis. The reactions typically occur under physiological conditions, with optimal pH and temperature maintained to ensure enzyme activity .
Major Products Formed
The major products formed from these reactions include cytidine triphosphate (CTP) from phosphorylation and cytidine monophosphate (CMP) from hydrolysis .
Scientific Research Applications
Trisodium cytidine 5’-diphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of nucleotides and nucleic acids.
Biology: It plays a crucial role in the biosynthesis of phospholipids and glycoproteins.
Medicine: It is involved in the development of antiviral and anticancer drugs.
Mechanism of Action
The mechanism of action of trisodium cytidine 5’-diphosphate involves its role as a substrate in various enzymatic reactions. It acts as a donor of phosphate groups in the synthesis of nucleotides and nucleic acids. The molecular targets include enzymes such as cytidylate kinase and phosphatases, which facilitate the transfer and hydrolysis of phosphate groups .
Comparison with Similar Compounds
Similar Compounds
Cytidine monophosphate (CMP): A nucleotide that is a precursor to trisodium cytidine 5’-diphosphate.
Cytidine triphosphate (CTP): A nucleotide that is formed from the phosphorylation of trisodium cytidine 5’-diphosphate.
Uridine diphosphate (UDP): A similar nucleoside diphosphate involved in glycosylation reactions.
Uniqueness
Trisodium cytidine 5’-diphosphate is unique due to its specific role in the biosynthesis of phospholipids and glycoproteins. It serves as a critical intermediate in the metabolic pathways that produce essential biomolecules, distinguishing it from other nucleoside diphosphates .
Properties
CAS No. |
34393-59-4 |
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Molecular Formula |
C9H15N3NaO11P2 |
Molecular Weight |
426.17 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H15N3O11P2.Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);/t4-,6-,7-,8-;/m1./s1 |
InChI Key |
YAXSLIGLLVGXDC-IAIGYFSYSA-N |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O.[Na] |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O.[Na] |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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